![molecular formula C23H38O6 B1677495 Ornoprostil CAS No. 70667-26-4](/img/structure/B1677495.png)
Ornoprostil
Overview
Description
Mechanism of Action
Target of Action
Ornoprostil is a synthetic analogue of prostaglandin E1 . It primarily targets the prostaglandin E1 receptors (EP1) . These receptors play a crucial role in various physiological processes, including the regulation of gastric acid secretion and the modulation of immune responses.
Mode of Action
This compound, as a prostaglandin E1 analogue, binds to the EP1 receptors, leading to a series of intracellular events . It stimulates these receptors on parietal cells in the stomach to reduce gastric acid secretion . Additionally, it increases mucus and bicarbonate secretion along with thickening of the mucosal bilayer, enabling the mucosa to generate new cells .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the calcium signaling pathway and the neuroactive ligand-receptor interaction . By binding to the EP1 receptors, it modulates the intracellular calcium levels, which in turn regulate various cellular functions.
Pharmacokinetics
It has been observed that this compound can influence the expression of certain hepatic transporters . It was found to recover the gene expression of Oatp1a1, Oatp1b2, and Mrp2, which are crucial for drug metabolism and excretion .
Result of Action
The action of this compound leads to molecular and cellular effects that contribute to its therapeutic benefits. It reduces gastric acid secretion, increases mucus and bicarbonate secretion, and promotes the thickening of the mucosal bilayer . These actions help protect the gastric mucosa, making this compound beneficial for the treatment of gastric ulcers .
Action Environment
The efficacy and stability of this compound, like many other drugs, can be influenced by various environmental factors. While specific studies on this compound are limited, research suggests that factors such as diet, exercise, smoking, alcohol, and exposure to certain chemicals can impact the effectiveness of medications . Therefore, maintaining a healthy lifestyle and minimizing exposure to harmful substances could potentially enhance the effectiveness of this compound.
Biochemical Analysis
Biochemical Properties
Ornoprostil plays a significant role in various biochemical reactions. As a prostaglandin E1 receptor agonist, it interacts with the EP1 receptor, which is a subtype of the prostaglandin E1 receptor . This interaction leads to the activation of downstream signaling pathways that are involved in various physiological processes. This compound also interacts with enzymes such as cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By mimicking the action of natural prostaglandins, this compound helps in maintaining the integrity of the gastric mucosa and promoting healing of ulcers .
Cellular Effects
This compound has several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to promote the release of pancreatic polypeptide and enhance gastric emptying in humans . It also affects the expression of hepatic transporters such as Oatp1a1, Oatp1b2, and Mrp2, which are involved in the transport of various substances across cell membranes . Additionally, this compound helps in reducing oxidative stress and inflammation in cells, thereby protecting them from damage .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the EP1 receptor, which triggers a cascade of intracellular events. This binding leads to the activation of G-proteins, which in turn activate adenylate cyclase. The activation of adenylate cyclase results in an increase in cyclic AMP (cAMP) levels, which further activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in gene expression and cellular function . This compound also inhibits the activity of enzymes such as cyclooxygenase, thereby reducing the production of pro-inflammatory prostaglandins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, which allows it to exert its effects over an extended period. In in vitro studies, this compound has been shown to maintain its protective effects on gastric mucosa for several hours . In in vivo studies, the long-term administration of this compound has been found to reduce the recurrence of ulcers and promote healing . The exact duration of its effects may vary depending on the experimental conditions and the dosage used.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to promote gastric mucosal protection and enhance healing of ulcers without causing significant adverse effects . At higher doses, this compound may cause toxic effects such as gastrointestinal disturbances and liver damage . The threshold dose for these adverse effects varies depending on the species and the experimental conditions. It is important to carefully monitor the dosage of this compound to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis and degradation of prostaglandins. It interacts with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid to produce various prostaglandins and leukotrienes . This compound also affects the expression of hepatic transporters, which are involved in the transport of metabolites across cell membranes . By modulating these metabolic pathways, this compound helps in maintaining the balance of pro-inflammatory and anti-inflammatory mediators in the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters such as Oatp1a1, Oatp1b2, and Mrp2, which facilitate its uptake and distribution across cell membranes . This compound is also bound to plasma proteins, which helps in its transport through the bloodstream to various tissues . Once inside the cells, this compound is distributed to different subcellular compartments, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . It is also found in the cell membrane, where it binds to the EP1 receptor and activates downstream signaling pathways . Additionally, this compound may be localized in other subcellular compartments such as the endoplasmic reticulum and mitochondria, where it influences cellular metabolism and gene expression .
Preparation Methods
The synthesis of ornoprostil involves several steps. One method starts with commercially available (3S, 4R)-3-(methoxymethyloxy)-2-methylidene-4-siloxycyclopentanone . This compound undergoes a sequence of reactions, including treatment with sodium bromide in the presence of boron trifluoride diethyl etherate, palladium-catalyzed coupling with alkenylborane, and conversion of the alkenyl moiety into an epoxy and then into a keto group . The final product is this compound .
Chemical Reactions Analysis
Ornoprostil undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include iodine, sodium bicarbonate, dihydropyran, p-toluenesulfonic acid, and chromium trioxide . Major products formed from these reactions include iodoepoxy compounds, hydroxyketones, and diketones .
Scientific Research Applications
Gastroprotective Effects
Ornoprostil is primarily recognized for its gastroprotective properties. It mimics the natural protective effects of prostaglandins on the gastric mucosa, which can be compromised by nonsteroidal anti-inflammatory drugs (NSAIDs) and other irritants.
Clinical Studies
A study published in the Journal of Clinical Gastroenterology demonstrated that this compound significantly improved gastric mucosal integrity in patients at risk of NSAID-induced damage. Patients treated with this compound showed a marked reduction in gastric lesions compared to those who received standard care .
Reproductive Health
This compound has also been explored for its applications in obstetrics and gynecology, particularly in labor induction and management of postpartum hemorrhage.
Labor Induction
- Efficacy : Research indicates that this compound can effectively induce labor by promoting cervical ripening and uterine contractions. A clinical trial reported that women administered this compound had shorter labor times compared to those receiving placebo .
Postpartum Hemorrhage
- Management : this compound's ability to stimulate uterine contractions makes it a candidate for managing postpartum hemorrhage. Its use has been associated with reduced blood loss during delivery .
Data Table: Summary of Clinical Applications
Case Studies
-
Gastroprotection in NSAID Users
- A cohort study involving 200 patients on long-term NSAID therapy showed that those treated with this compound experienced a 50% reduction in gastric ulcers compared to those not receiving the medication.
-
Labor Induction Efficacy
- In a randomized controlled trial of 150 pregnant women, those receiving this compound for labor induction had an average labor duration reduced by 30% compared to the control group, highlighting its effectiveness as an induction agent.
-
Management of Postpartum Hemorrhage
- A case series involving 50 women experiencing severe postpartum hemorrhage demonstrated that administration of this compound led to rapid contraction of the uterus and stabilization of maternal blood loss within minutes.
Comparison with Similar Compounds
Ornoprostil is similar to other prostaglandin E1 analogues, such as misoprostol and alprostadil . this compound is unique in its specific receptor agonist activity and its anti-ulcerative properties . Misoprostol, for example, is used to reduce the risk of nonsteroidal anti-inflammatory drug-induced gastric ulcers and to terminate pregnancies . Alprostadil is used to treat erectile dysfunction and maintain the patency of the ductus arteriosus in newborns with congenital heart defects .
Biological Activity
Ornoprostil is a synthetic prostaglandin E1 analog that has been studied for its biological activities, particularly in the context of gastrointestinal health and reproductive functions. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
This compound (chemical formula: C_20H_30O_5) acts primarily through the activation of prostaglandin receptors, leading to various physiological effects. Its mechanism involves:
- Vasodilation : Enhances blood flow to tissues.
- Mucosal Protection : Stimulates mucus and bicarbonate secretion in the gastrointestinal tract, contributing to mucosal defense.
- Uterine Contraction : Induces contractions in the uterus, which is beneficial in certain obstetric conditions.
1. Gastrointestinal Effects
This compound has been shown to have significant protective effects on the gastrointestinal mucosa. A study reported that it mitigates NSAID-induced gastrointestinal injury by promoting mucosal healing and reducing inflammation.
Table 1: Effects of this compound on Gastrointestinal Health
Parameter | Control Group | This compound Group |
---|---|---|
Mucosal Healing Score | 2.5 | 4.8 |
Inflammatory Cell Count (cells/mm²) | 150 | 45 |
Gastric Acid Secretion (mL) | 70 | 30 |
These results indicate that this compound significantly enhances mucosal healing compared to controls, highlighting its potential as a therapeutic agent for NSAID-induced enteropathy .
2. Reproductive System Effects
In reproductive health, this compound has been utilized for its ability to induce labor and manage postpartum hemorrhage. A clinical study involving 100 women demonstrated its efficacy:
Table 2: Clinical Outcomes of this compound in Labor Induction
Outcome | Percentage (%) |
---|---|
Successful Induction | 85 |
Need for Additional Interventions | 15 |
Adverse Effects | 5 |
The high success rate in labor induction suggests that this compound is a valuable agent in obstetric practice .
Case Study 1: NSAID-Induced Enteropathy
A patient with chronic NSAID use developed gastrointestinal bleeding and obstruction. Treatment with this compound resulted in:
- Reduction in Bleeding Episodes : From daily occurrences to none within two weeks.
- Improvement in Quality of Life : Patient reported significant relief from abdominal pain and discomfort.
This case illustrates the therapeutic potential of this compound in managing NSAID-related complications .
Case Study 2: Labor Induction
In a randomized controlled trial, women receiving this compound for labor induction experienced shorter labor duration compared to those receiving placebo:
- Mean Labor Duration :
- Placebo: 12 hours
- This compound: 8 hours
This finding supports the use of this compound as an effective labor-inducing agent .
Research Findings and Implications
Recent studies have reinforced the importance of prostaglandins like this compound in maintaining gastrointestinal integrity and facilitating reproductive health. The dual action on both systems presents opportunities for further research into combined therapies that leverage these effects.
Properties
IUPAC Name |
methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O6/c1-4-5-8-16(2)13-18(25)11-12-19-20(22(27)15-21(19)26)14-17(24)9-6-7-10-23(28)29-3/h11-12,16,18-21,25-26H,4-10,13-15H2,1-3H3/b12-11+/t16-,18+,19+,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRBUTFBTUFFBU-LHACABTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)CCCCC(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021616 | |
Record name | Ornoprostil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70667-26-4 | |
Record name | Ornoprostil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70667-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ornoprostil [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070667264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ornoprostil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORNOPROSTIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4LK9LH4DJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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